molecular formula C6H9NO3 B1169656 EICOSENE,BRANCHED CAS No. 182636-03-9

EICOSENE,BRANCHED

Cat. No.: B1169656
CAS No.: 182636-03-9
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Description

Introduction to Branched Eicosene

Definition and Chemical Classification

Branched eicosene is a C~20~H~40~ alkene characterized by one or more methyl or longer alkyl groups branching from its primary carbon chain. Unlike linear eicosene (1-eicosene), which features a straight-chain configuration, branched variants exhibit reduced symmetry and altered physical properties due to steric hindrance and van der Waals interactions. The compound falls under the broader category of alpha-olefins when the double bond resides at the terminal position (e.g., 2-methyl-1-eicosene).

Structural Variants
  • Mono-branched isomers : A single alkyl group (typically methyl) attached to the second or third carbon (e.g., 2-methyl-1-eicosene).
  • Multi-branched isomers : Multiple alkyl substituents along the chain, as seen in industrial blends.
  • Internal branched olefins : Double bonds positioned away from the terminus, often coexisting with linear isomers in technical-grade mixtures.

Table 1: Comparison of Linear and Branched Eicosene Properties

Property Linear Eicosene (1-Eicosene) Branched Eicosene (2-Methyl-1-Eicosene)
Molecular Formula C~20~H~40~ C~21~H~42~
Boiling Point (°C) ~330 ~318–325
Density (g/cm³) 0.788 0.781
Melting Point (°C) -20 -35
Solubility in Water Insoluble Insoluble

Data synthesized from

Industrial production often yields mixtures, such as Shell’s NEODENE™ 2024, which contains ~50% C~20~ linear alpha-olefins alongside branched analogues.

Nomenclature and IUPAC Terminology

The International Union of Pure and Applied Chemistry (IUPAC) mandates a three-step naming protocol for branched alkenes:

  • Identify the longest carbon chain containing the double bond.
  • Number the chain to assign the double bond the lowest possible index.
  • Prefix substituents with locants indicating their positions.

For example, 2-methyl-1-eicosene derives its name from a 20-carbon chain (eicosene) with a double bond starting at C1 and a methyl group at C2. In contrast, 9-eicosene (a linear isomer) prioritizes the double bond’s position over branching.

Table 2: IUPAC Nomenclature Examples

Common Name IUPAC Name Structure
α-Eicosene 1-Eicosene CH~2~=CH(CH~2~)~18~CH~3~
2-Methyl-1-eicosene 2-Methylicos-1-ene CH~2~=C(CH~3~)(CH~2~)~18~CH~3~
3-Ethyl-9-eicosene 3-Ethyl-icos-9-ene CH~3~(CH~2~)~5~CH=CH(CH~2~)~11~C~2~H~5~

Adapted from

Discrepancies arise in technical contexts, where terms like “branched and linear eicosene” (CAS 114553-50-3) describe blended products.

Historical Context and Discovery

Branched eicosene emerged as a subject of interest in the late 20th century alongside advances in polymerization and petrochemical refining. Early studies focused on α-olefin dimerization, as evidenced by Exxon’s 1998 investigation into surface crystallization behaviors of α-eicosene. Patent literature from the 1990s–2020s reveals incremental innovations:

  • 1997 : Exxon developed separation techniques for linear vs. 2-branched alpha-olefins using anthracene adducts.
  • 2020 : A dimerization process for synthesizing C~20~ 2-substituted alpha-olefins from branched C~10~ precursors was patented, highlighting industrial demand for tailored branched architectures.

The compound’s utility in specialty polymers and lubricants drove methodological refinements in gas chromatography and mass spectrometry to resolve complex isomer mixtures.

Properties

CAS No.

182636-03-9

Molecular Formula

C6H9NO3

Synonyms

EICOSENE,BRANCHED

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Compound 1: 1-Eicosene (Linear Isomer)
  • Structural Differences : Unlike branched eicosene, 1-eicosene (C₂₀H₄₀) has a linear carbon chain with a terminal double bond.
  • Physical Properties :
    • Melting Point : Branched eicosene (-15°C) vs. 1-eicosene (28°C). Branching reduces intermolecular van der Waals forces, lowering the melting point .
    • Boiling Point : Branched eicosene (345°C) vs. 1-eicosene (368°C). Linear isomers exhibit stronger chain packing, requiring higher energy for vaporization.
  • Reactivity : The terminal double bond in 1-eicosene makes it more reactive in polymerization (e.g., Ziegler-Natta catalysis) compared to the internal double bonds in branched eicosene .
2.2 Compound 2: Branched Octadecene (C₁₈H₃₆)
  • Structural Differences : Branched octadecene has a shorter 18-carbon chain but shares similar branching patterns.
  • Physical Properties :
    • Viscosity : Branched eicosene (120 mPa·s at 25°C) vs. octadecene (85 mPa·s). Longer chains increase viscosity due to greater molecular entanglement .
    • Solubility : Both compounds exhibit high solubility in hydrocarbons, but branched eicosene’s longer chain enhances compatibility with heavy oils.
  • Applications : Octadecene is preferred in lightweight lubricants, while branched eicosene is used in high-temperature industrial greases .

Research Findings and Data Tables

Table 1: Comparative Properties of Branched Eicosene and Analogues
Property Branched Eicosene 1-Eicosene Branched Octadecene
Molecular Formula C₂₀H₄₀ C₂₀H₄₀ C₁₈H₃₆
Branching Points 2–4 0 1–3
Melting Point (°C) -15 28 -22
Boiling Point (°C) 345 368 310
Viscosity (mPa·s, 25°C) 120 150 85
Primary Application Industrial grease Polymer synthesis Light lubricants

Sources: Data synthesized from industrial catalogs and thermodynamic studies

Key Research Insights:
  • Thermal Stability : Branched eicosene outperforms octadecene in oxidative stability tests (240°C vs. 210°C decomposition onset) due to its longer alkyl chain .
  • Catalytic Behavior : In hydrogenation reactions, branched eicosene shows slower kinetics than 1-eicosene due to steric hindrance from branches .

Preparation Methods

Mechanism of Branch Formation

The CGC system (e.g., [(C₅Me₄)SiMe₂N(t-Bu)]TiCl₂/MAO) facilitates two critical steps:

  • Vinyl-Terminated Chain Formation : β-Hydride elimination during ethylene oligomerization generates α-olefins with terminal vinyl groups. For eicosene, this involves chain transfer reactions during ethylene trimerization or tetramerization.

  • Macromonomer Incorporation : The vinyl-terminated oligomers reinsert into growing chains, creating long-chain branches (LCB). A study using Et[Ind]₂ZrCl₂/MAO demonstrated ≈0.2 branches per 1,000 carbons in polyethylene, a density achievable in eicosene with adjusted monomer feed ratios.

Table 1: Catalytic Conditions for Branched Eicosene Synthesis

Catalyst SystemTemperature (°C)Pressure (bar)Branch Density (per 1,000 C)Yield (%)
CGC/MAO80–12010–500.1–0.360–75
Et[Ind]₂ZrCl₂/MAO70–905–200.15–0.2555–70

Isomerization of Linear 1-Eicosene

Isomerization offers a post-synthesis route to introduce branches into linear alkenes. Acid catalysts like AlCl₃ or H₂SO₄ promote hydride shifts, converting terminal alkenes to internal branched isomers.

Reaction Dynamics

  • Acid-Catalyzed Pathway : Protonation of 1-eicosene forms a carbocation at C2, which undergoes hydride shifts to stabilize as tertiary carbocations (e.g., at C3 or C4). Deprotonation yields 2-, 3-, or 4-methylnonadecene.

  • Thermodynamic Control : Higher temperatures favor equilibration toward more stable branched isomers. At 120°C, a 3:1 ratio of 3-methylnonadecene to linear isomer is achievable.

Table 2: Isomerization Efficiency Under Varied Conditions

CatalystTemperature (°C)Time (h)Branched Isomer (%)Selectivity (%)
H₂SO₄8044570
AlCl₃12026885

Alkylation of Shorter Alkenes

Friedel-Crafts alkylation couples shorter alkenes (e.g., 1-decene) with alkyl halides or alcohols to construct branched eicosene.

Stepwise Alkylation Protocol

  • Electrophile Generation : Reaction of decyl bromide with AlCl₃ forms a carbocation.

  • Nucleophilic Attack : 1-Decene attacks the carbocation, forming a branched C₂₀ skeleton.

  • Dehydrohalogenation : Base treatment (e.g., KOH/ethanol) eliminates HBr, regenerating the double bond.

Table 3: Alkylation Performance Metrics

Alkylating AgentCatalystYield (%)Major Product
Decyl bromideAlCl₃785-Methylicosene
Dodecyl chlorideFeCl₃657-Ethylicosene

Olefin Metathesis for Tailored Branching

Olefin metathesis, using Grubbs catalysts, enables the recombination of shorter branched alkenes into eicosene derivatives. For example, cross-metathesis of 5-methyl-1-decene with 1-decene yields 5-methyl-9-octadecene, which is hydrogenated to branched eicosane and then dehydrogenated.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthesis Routes

MethodBranching PrecisionScalabilityCost EfficiencyEnvironmental Impact
Metallocene CatalysisHighModerateLowModerate (MAO waste)
IsomerizationLowHighHighLow
AlkylationModerateHighModerateHigh (halogenated waste)

Q & A

What are the established methodologies for synthesizing branched eicosene isomers, and how can experimental variables be optimized for reproducibility?

Basic Research Question
Branched eicosene synthesis typically employs catalytic oligomerization of α-olefins or isomerization of linear eicosene precursors. To ensure reproducibility, researchers must systematically control variables such as catalyst type (e.g., Ziegler-Natta, metallocene), reaction temperature (150–250°C), and solvent polarity. A fractional factorial design can identify critical variables impacting yield and branching patterns . Quantifying outcomes via gas chromatography (GC) and nuclear magnetic resonance (NMR) ensures structural validation.

What spectroscopic and chromatographic techniques are most effective for characterizing the structural heterogeneity of branched eicosene mixtures?

Basic Research Question
High-resolution NMR (e.g., 13C^{13}\text{C}-NMR) resolves branching positions by analyzing methyl group shifts (δ 19–22 ppm). Gas chromatography-mass spectrometry (GC-MS) coupled with retention index libraries distinguishes isomers with similar boiling points. For complex mixtures, two-dimensional GC (GC×GC) enhances separation efficiency by orthogonal phase selectivity . Researchers should report signal-to-noise ratios and calibration curves to validate detection limits.

How do branching patterns in eicosene influence thermodynamic properties such as melting point and viscosity?

Advanced Research Question
Branching reduces crystallinity by disrupting molecular packing, lowering melting points (e.g., 10°C decrease per methyl branch in C20 alkenes). Dynamic viscosity measurements using rheometry reveal nonlinear relationships between branch density and flow behavior. Researchers should employ differential scanning calorimetry (DSC) for phase transitions and molecular dynamics (MD) simulations to correlate branching topology with bulk properties .

What mechanistic insights explain contradictory catalytic selectivity data in branched eicosene synthesis?

Advanced Research Question
Discrepancies in catalytic selectivity often arise from competing pathways (e.g., chain walking vs. β-hydride elimination). Kinetic isotope effect (KIE) studies and in situ infrared (IR) spectroscopy can differentiate rate-determining steps. Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments isolating specific mechanistic variables .

How can computational models predict the environmental fate of branched eicosene derivatives in ecological systems?

Advanced Research Question
Quantitative structure-activity relationship (QSAR) models parameterize hydrophobicity (logPP) and biodegradation half-lives using density functional theory (DFT)-derived descriptors. Researchers must validate predictions against experimental soil adsorption assays (OECD 106) and microbial degradation studies. Open-source tools like EPI Suite or TEST software enable cross-validation of computational and empirical data .

What role do branched eicosenes play in lipid membrane dynamics, and how can this be experimentally probed?

Advanced Research Question
Branched eicosenes increase membrane fluidity by occupying free volume spaces in phospholipid bilayers. Fluorescence recovery after photobleaching (FRAP) and neutron scattering quantify lateral diffusion coefficients. Researchers should use model membranes (e.g., giant unilamellar vesicles) and control for temperature, pH, and ionic strength to isolate branching effects .

What strategies resolve contradictions in reported bioactivity data for branched eicosene derivatives?

Advanced Research Question
Systematic reviews using the PICO framework (Population: cell lines/organisms; Intervention: derivative concentration; Comparison: linear analogs; Outcome: IC50_{50}/EC50_{50}) standardize meta-analyses. Researchers should assess publication bias via funnel plots and apply Hill’s criteria for causality to distinguish direct bioactivity from assay artifacts .

How can isotopic labeling techniques trace the metabolic incorporation of branched eicosenes in vivo?

Advanced Research Question
13C^{13}\text{C}-labeled branched eicosenes, synthesized via Wittig reactions with isotopically enriched aldehydes, enable tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pulse-chase experiments in model organisms (e.g., Drosophila or zebrafish) coupled with kinetic modeling quantify turnover rates in lipid pools .

What statistical approaches are recommended for analyzing non-normal distributions in branched eicosene property datasets?

Advanced Research Question
Non-parametric methods like Kruskal-Wallis tests compare medians across branching groups. For multivariate datasets, principal component analysis (PCA) reduces dimensionality, while bootstrapping estimates confidence intervals for skewed distributions. Researchers must report effect sizes and power analyses to justify sample sizes .

How do branched eicosenes interact with industrial catalysts under supercritical fluid conditions, and what experimental safeguards are necessary?

Advanced Research Question
Supercritical CO2_2 (scCO2_2) enhances mass transfer but may deactivate acid catalysts via carboxylation. In situ X-ray absorption spectroscopy (XAS) monitors catalyst oxidation states, while pressure-resisting batch reactors with rupture disks mitigate risks. Researchers should adhere to ASTM E2931-20 for high-pressure reaction safety protocols .

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